2-Cyano-4-nitrobenzene-1-sulfonamide

Overview

Description

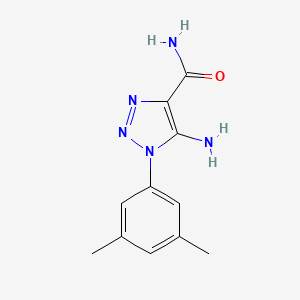

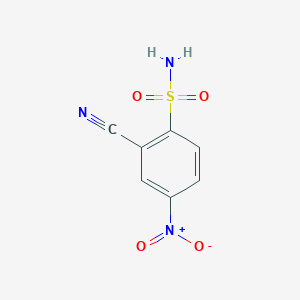

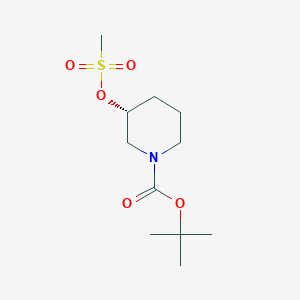

“2-Cyano-4-nitrobenzene-1-sulfonamide” is a chemical compound with the molecular formula C7H5N3O4S and a molecular weight of 227.19 . It is used in various fields of research and development .

Molecular Structure Analysis

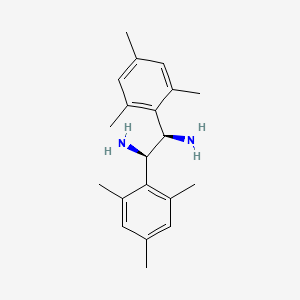

The molecular structure of “this compound” consists of a benzene ring substituted with a cyano group, a nitro group, and a sulfonamide group .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

2-Cyano-4-nitrobenzene-1-sulfonamide serves as a versatile intermediate in organic synthesis. For instance, nitrobenzenesulfonamides, including this compound analogs, have been utilized for the preparation of secondary amines and as protecting groups for amines. These compounds undergo smooth alkylation and can be deprotected to yield secondary amines in high yields, showcasing their versatility in synthetic organic chemistry (Fukuyama et al., 1995). Similarly, the application of 4-Cyanobenzenesulfonamides has been noted for its role in amine synthesis and as a protective strategy, complementing the traditional use of nitrobenzenesulfonamides. This method allows for clean cleavage to the parent amine under specific conditions, thus enabling its use as an amine protecting/activating group within amine synthesis strategies (Schmidt et al., 2017).

Medicinal Chemistry and Drug Design

In medicinal chemistry, sulfonamide derivatives, including those related to this compound, have been explored for their biological activities. For example, novel sulfonamide compounds have shown inhibitory effects against human carbonic anhydrases, a family of enzymes involved in various physiological and pathological processes. The design of sulfonamide inhibitors targeting specific isoforms of carbonic anhydrase has implications for the development of therapeutic agents for diseases where these enzymes play a crucial role (Esirden et al., 2015).

Materials Science and Electrochemistry

In materials science and electrochemistry, the properties of nitrobenzenesulfonamides and their derivatives have been investigated for their potential applications in surface modification and electrochemical processes. For instance, studies on the electrochemical reduction of nitrobenzenes and their use in the grafting of surfaces highlight the utility of these compounds in developing novel materials and coatings with specific functionalities (Silvester et al., 2006).

Mechanism of Action

Target of action

Sulfonamides, which include compounds similar to 2-Cyano-4-nitrobenzene-1-sulfonamide, primarily target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of action

Sulfonamides act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby preventing PABA from binding to the enzyme and disrupting the synthesis of folic acid .

Biochemical pathways

The inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, which is a vital component of the bacterial DNA synthesis pathway . This disruption prevents the bacteria from multiplying, thereby limiting the spread of the infection .

Result of action

The ultimate effect of sulfonamides is the prevention of bacterial growth and multiplication, which helps the immune system to eliminate the bacterial infection .

Action environment

The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which in turn can impact its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and efficacy of sulfonamides .

properties

IUPAC Name |

2-cyano-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4S/c8-4-5-3-6(10(11)12)1-2-7(5)15(9,13)14/h1-3H,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDKNEKKNLQMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)

![6-[3-(Benzyloxy)phenyl]pyridazin-3-ol](/img/structure/B1517678.png)

![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517680.png)